molecular formula C8H5BrF2O B059624 1-(5-Bromo-2,4-difluorophenyl)ethanone CAS No. 864773-64-8

1-(5-Bromo-2,4-difluorophenyl)ethanone

Cat. No. B059624
M. Wt: 235.02 g/mol
InChI Key: KXZHDRBQPYKHKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(5-Bromo-2,4-difluorophenyl)ethanone and related compounds involves halogen-exchange reactions and esterification processes. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is synthesized through a reaction of halogen-exchange, demonstrating the effectiveness of such methods in producing halogenated aromatic ketones (Li Hong-xia, 2007). Moreover, the facile synthesis of enantiomerically pure compounds starting from related halogenated phenyl ethanones showcases the versatility and scalability of these synthetic routes (Shuo Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure and vibrational assignments of halogenated phenyl ethanones have been thoroughly investigated using both experimental and theoretical methods. Studies on related compounds, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, reveal insights into the optimized molecular structure, vibrational frequencies, and charge transfer within the molecule (Y. Mary et al., 2015). These studies help in understanding the electronic and structural properties critical for the chemical behavior of 1-(5-Bromo-2,4-difluorophenyl)ethanone.

Chemical Reactions and Properties

1-(5-Bromo-2,4-difluorophenyl)ethanone participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, the compound's involvement in nucleophilic substitution reactions and its potential as a precursor for further chemical transformations emphasize its versatility (Zeng-sun Jin, 2015). Additionally, the study of its derivatives under pyrolysis conditions provides insights into its stability and the formation of pyrolysis products, which is crucial for understanding its behavior under thermal stress (Kelly B Texter et al., 2018).

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Techniques : A study demonstrated the synthesis of related compounds through methods such as the Delépine reaction, which involved the creation of primary amines from brominated intermediates. This technique suggests potential routes for synthesizing variants of 1-(5-Bromo-2,4-difluorophenyl)ethanone (Power et al., 2015).

  • Analytical Chemistry : Another research focused on the chemical identification and analysis of related compounds using techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography, and X-ray crystallography. These methods are crucial for confirming the structure and purity of synthesized compounds (Texter et al., 2018).

Pharmaceutical Research

  • Drug Synthesis : 1-(5-Bromo-2,4-difluorophenyl)ethanone and its analogs have been used in the synthesis of pharmaceuticals. For example, in the synthesis of Voriconazole, a broad-spectrum antifungal agent, a related compound played a role in setting the stereochemistry of the drug (Butters et al., 2001).

  • Chiral Intermediates : Research on enantiomerically pure compounds related to 1-(5-Bromo-2,4-difluorophenyl)ethanone has shown the development of methods to synthesize chiral intermediates, which are essential in creating specific drug molecules with desired stereochemistry (Zhang et al., 2014).

Material Science

  • Polymer Research : A study explored the synthesis and characterization of polymers containing compounds structurally related to 1-(5-Bromo-2,4-difluorophenyl)ethanone. These polymers were examined for their thermal behavior, dielectric properties, and antimicrobial activities, indicating the potential of these compounds in developing new materials (Solmaz et al., 2021).

Environmental Chemistry

  • Green Chemistry : Research into the environmentally friendly synthesis of related compounds has been conducted. This includes using water as a solvent and indium as a mediator, which aligns with the principles of green chemistry for more sustainable and less harmful chemical synthesis (Yang et al., 2004).

Safety And Hazards

This compound is classified under GHS07 and the signal word for it is "Warning" . It may cause eye irritation and is harmful if swallowed . It’s always recommended to handle it with appropriate safety measures .

properties

IUPAC Name

1-(5-bromo-2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZHDRBQPYKHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609789
Record name 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2,4-difluorophenyl)ethanone

CAS RN

864773-64-8
Record name 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Bromo-2',4'-difluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of AlCl3 (1040 g, 7878.7 mmol) in 1-bromo-2,4-difluorobenzene ([CAS 348-57-2], 600 g, 3108.9 mmol) was stirred for 10 min at 60° C. Acetyl chloride [CAS 75-36-5], 366 g, 4662.4 mmol) was added dropwise in the reaction mixture for 4 h at 60° C. The mixture was stirred an additional 6 h at 95° C. The reaction mixture was cooled to −10° C. Ice (2450 g) was added for 1.5 h. HCl (12 N, 1500 mL) was added and the mixture was stirred for 1 h. EtOAc (9000 mL) was added and the organic layer was washed with water, dried over Na2SO4 and filtered. After concentration, the residue was purified by column chromatography over silica gel (eluent: petroleum ether/EtOAc, 50/1) to yield I-18 (300 g, 41%).
Name
Quantity
1040 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
2450 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
reactant
Reaction Step Four
Name
Quantity
9000 mL
Type
solvent
Reaction Step Five

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